molecular formula C8H9N B1604914 (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 2888-90-6

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No. B1604914
CAS RN: 2888-90-6
M. Wt: 119.16 g/mol
InChI Key: BMAXQTDMWYDIJX-RRQHEKLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, also known as norbornene-2-carbonitrile, is a bicyclic organic compound. It is widely used in organic synthesis as a versatile building block due to its unique structural and chemical properties. The compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Synthesis and Polymer Chemistry

"(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile" plays a pivotal role in the synthesis of polymers and copolymers through processes like ring-opening metathesis polymerization (ROMP) and addition polymerization. Greene et al. explored block copolymers' preparation via ring-opening polymerization, indicating the versatility of norbornene derivatives in creating structured polymers at room temperature (Greene, Ivin, Rooney, Kress, & Osborn, 1988). Similarly, Mathew et al. highlighted the use of palladium(II) nitrile catalysts in homo- and copolymerizations of norbornene derivatives to achieve cycloaliphatic polyolefins with functional groups (Mathew, Reinmuth, Melia, Swords, & Risse, 1996).

Catalysis and Reaction Mechanisms

The compound has been instrumental in understanding catalysis and reaction mechanisms. For instance, Sultanov et al. discussed the stereoselective carbomagnesiation of norbornenes with ethyl Grignard reagents, facilitated by TaCl5 catalysts, leading to high yields of functionalized products (Sultanov, Ismagilov, Popod’ko, Tulyabaev, Sabirov, & Dzhemilev, 2013). Additionally, the role of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile in palladium-catalyzed addition polymerization of functionalized norbornenes was investigated to understand the insertions through the exo face, which is relevant to metal-catalyzed polymerizations (Kang & Sen, 2004).

Material Science and Photolithography

The application extends into material science, particularly in the development of photoresist materials for lithography. Okoroanyanwu et al. synthesized and characterized new alicyclic polymers based on cycloaliphatic co- and terpolymers, including 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate, showing potential for 193 nm photoresist materials (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

Chemical Synthesis and Structural Studies

Moreover, (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is a key intermediate in chemical syntheses, facilitating the formation of complex molecular structures. For example, Plettner et al. utilized it in the study of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its precursors for synthesizing bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one, enabling unambiguous determination of absolute configuration (Plettner, Mohle, Mwangi, Griscti, Patrick, Nair, Batchelor, & Einstein, 2005).

properties

IUPAC Name

(2R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6?,7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAXQTDMWYDIJX-RRQHEKLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2CC1C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

CAS RN

2888-90-6
Record name NSC46416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ENDO-5-NORBORNENE-2-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 3
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 4
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 6
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.